2-cyclopropyl-5-iodo-1H-imidazole
Overview
Description
2-Cyclopropyl-5-iodo-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group at the 2-position and an iodine atom at the 5-position. Imidazoles are known for their diverse biological activities and are integral to many pharmaceuticals and agrochemicals .
Mechanism of Action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the biological target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the specific structure of the compound and its biological targets.
Pharmacokinetics
The ADME properties of imidazole compounds can vary greatly depending on their specific structure. Some imidazole compounds are known to be highly soluble in water and other polar solvents , which can affect their absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific structure and the biological targets they interact with. Some imidazole compounds are known to have antibacterial, antitumor, antidiabetic, and other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-iodo-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of imidazole derivatives often employs high-yielding, scalable processes such as microwave-assisted synthesis. This method uses a Schiff’s base complex nickel catalyst to efficiently produce trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form imidazolines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: N-oxides.
Reduction: Imidazolines.
Scientific Research Applications
2-Cyclopropyl-5-iodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and dyes
Comparison with Similar Compounds
2-Cyclopropyl-1H-imidazole: Lacks the iodine substitution, resulting in different reactivity and biological activity.
5-Iodo-1H-imidazole: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: 2-Cyclopropyl-5-iodo-1H-imidazole is unique due to the combined presence of the cyclopropyl and iodine substituents, which confer distinct steric and electronic characteristics, enhancing its reactivity and potential biological activities .
Properties
IUPAC Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIVUAOFKVFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621188 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761426-65-7 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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